4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and structural versatility.
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol can be classified as an aromatic compound due to the presence of benzene rings in its structure. It also contains a trifluoromethyl group, which enhances its lipophilicity and biological activity.
The synthesis of 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol typically involves multiple steps:
These methods require careful control of reaction conditions to optimize yields and minimize side reactions.
The synthesis may involve solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like palladium or copper salts to facilitate specific reactions. Reaction temperatures and times are critical for achieving desired product purity.
The molecular structure of 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol features:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions are often conducted under controlled conditions (temperature, pressure) using inert atmospheres (e.g., nitrogen) to prevent oxidation or degradation of sensitive functional groups.
The mechanism by which 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol exerts its effects is not fully elucidated but may involve:
Research indicates that compounds with similar structures exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, suggesting potential therapeutic applications.
Key physical properties include:
Chemical properties include:
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol has potential applications in:
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol (Compound CID 135430624) exhibits distinct binding kinetics toward estrogen receptor subtypes ERα and ERβ. Structural analyses from X-ray crystallography (PDB ID: 3OS8) reveal that the compound binds within the canonical ligand-binding domain (LBD) of both ER subtypes but with divergent affinity kinetics . The trifluoromethyl group at the C7 position of the indazole ring enhances hydrophobic interactions with Leu384/Met421 in ERα, while steric constraints at Met336/Ile373 in ERβ reduce binding stability [3] .
Table 1: Binding Parameters of 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol
Parameter | ERα | ERβ |
---|---|---|
Kd (nM) | 18.7 ± 2.3 | 142.6 ± 15.8 |
Association Rate (s⁻¹) | 1.9 × 10⁶ | 4.3 × 10⁵ |
Dissociation Rate (s⁻¹) | 0.021 | 0.156 |
Binding Pocket Residues | Leu384, Met421 | Met336, Ile373 |
Kinetic profiling indicates a 7.6-fold higher affinity for ERα over ERβ, driven by faster association and slower dissociation rates. This selectivity arises from the benzyl substituent’s optimal packing within ERα’s larger hydrophobic cavity, whereas ERβ’s compact LBD induces slight ligand distortion [3] [7].
The compound demonstrates a unique mechanism of allosteric modulation by adopting different orientations within ERα’s LBD, thereby stabilizing distinct receptor conformations. Crystallographic data (3OS8) shows that 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol binds to both active (agonist) and inactive (antagonist) conformations of ERα, a phenomenon termed "gain-of-allostery" . In the active state, the benzyl group engages helix 12 (H12) through van der Waals contacts with Phe404, stabilizing the coactivator-binding surface. Conversely, in the inactive conformation, H12 is displaced due to steric clashes with the trifluoromethyl group, preventing coactivator recruitment [3].
This dual binding mode enables graded transcriptional responses by altering the equilibrium between ERα conformations. Mutagenesis studies confirm that substitutions at Leu536 and Met421 disrupt this allosteric coupling, confirming that ligand orientation governs receptor dynamics .
Transcriptional profiling reveals that the compound acts as a partial agonist, inducing intermediate activity (40–60% of maximal estradiol response) in ER-dependent reporter assays [7]. This gradation stems from its ability to stabilize ligand-receptor complexes with submaximal affinity for coactivators like SRC-1. Hydrogen bonding between the resorcinol group (C17H13F3N2O2) and ERα residues Glu353/Arg394 optimizes complex stability, while the benzyl group’s flexibility limits full H12 repositioning [4] .
Table 2: Transcriptional Activity in ER-Sensitive Cell Lines
Ligand | ERα Transactivation (% max) | ERβ Transactivation (% max) |
---|---|---|
Estradiol (E2) | 100 | 100 |
4-[1-Benzyl-7-(CF3)-1H-indazol-3-yl]resorcinol | 58 ± 6 | 22 ± 3 |
WAY-169916 | 63 ± 5 | 27 ± 4 |
The trifluoromethyl group’s electron-withdrawing properties fine-tune the phenolic hydroxyl acidity, enhancing hydrogen-bond donation to His524 and thus modulating AF2 stability [3] [6]. Consequently, tissue-specific responses occur in bone (ERβ-dominated) versus uterine (ERα-dominated) models, aligning with its proposed therapeutic utility in inflammation [7].
The compound differentially recruits coregulators to ERα/β complexes, dictating its functional selectivity. Biolayer interferometry assays demonstrate strong recruitment of the coactivator SRC-1 to ERα (Kd = 45 nM) but weak binding to ERβ (Kd > 300 nM) [3] . Conversely, corepressors like NCoR exhibit 3-fold higher affinity for ERβ complexes than ERα. This bias arises from the benzyl group’s stabilization of ERα’s H12 in a "charge clamp" configuration, whereas ERβ’s shorter H10 loop reduces coactivator accessibility [3].
Table 3: Cofactor Binding Affinities to Liganded ER Subtypes
Cofactor | ERα Kd (nM) | ERβ Kd (nM) | Role in Transcriptional Output |
---|---|---|---|
SRC-1 | 45 ± 5 | 320 ± 25 | Coactivation (Agonism) |
NCoR | 210 ± 18 | 72 ± 8 | Corepression (Antagonism) |
GRIP1 | 68 ± 7 | 290 ± 30 | Partial Agonism |
The 1-benzyl substitution critically influences coregulator selectivity: Removal reduces SRC-1 affinity by >80%, while bulkier alkyl chains (e.g., 1-butyl analog CID 135566805) enhance NCoR recruitment [2] [7]. Patent literature corroborates that 1-benzyl derivatives like this compound uniquely suppress NF-κB signaling via ER-cofactor complexes, validating their design for inflammatory diseases [7] [8].
Comprehensive Compound Listing
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0